8-[4-(4-ethoxyphenoxy)butoxy]quinoline
Description
Properties
IUPAC Name |
8-[4-(4-ethoxyphenoxy)butoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-23-18-10-12-19(13-11-18)24-15-3-4-16-25-20-9-5-7-17-8-6-14-22-21(17)20/h5-14H,2-4,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUCVCBFQIOHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[4-(4-ethoxyphenoxy)butoxy]quinoline typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Attachment of the Butoxy Chain: The quinoline core is then reacted with 4-bromobutanol in the presence of a base like potassium carbonate to form the butoxy-substituted quinoline.
Introduction of the Ethoxyphenoxy Group: Finally, the butoxy-substituted quinoline is reacted with 4-ethoxyphenol under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the butoxy chain and the ethoxyphenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-[4-(4-Ethoxyphenoxy)butoxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-[4-(4-ethoxyphenoxy)butoxy]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethoxyphenoxy group can enhance its binding affinity and specificity towards these targets, while the quinoline core can facilitate interactions with aromatic residues in proteins or nucleic acids.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The 8-position of quinoline is a critical site for modulating biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 8-Substituted Quinoline Derivatives
Key Observations:
- Substituent Flexibility: The 8-position accommodates diverse substituents, including ethers (e.g., ethoxyphenoxybutoxy in the target compound), halogens (e.g., trifluoromethoxy in ), and heterocycles (e.g., phthalimide in ). These groups influence solubility, bioavailability, and target affinity.
- Biological Activity: Ether-linked substituents (e.g., 4-(4-ethoxyphenoxy)butoxy) may enhance membrane permeability due to their lipophilic nature, similar to phthalimide-containing analogs in . Electron-withdrawing groups (e.g., trifluoromethoxy in ) improve metabolic stability, whereas electron-donating groups (e.g., methoxy in ) modulate enzyme inhibition. Amino substituents (e.g., NPC1161C in ) exhibit antiparasitic activity but are associated with hematological toxicity, highlighting the trade-off between efficacy and safety.
Key Insights:
- Ether Formation: The target compound’s 4-(4-ethoxyphenoxy)butoxy group can be synthesized via O-alkylation of 8-hydroxyquinoline with 4-(4-ethoxyphenoxy)butyl bromide, a method analogous to .
- Regioselectivity : Palladium-catalyzed C–H activation (e.g., ) offers a versatile route for introducing aryl groups at the 8-position but requires careful optimization to avoid byproducts.
Pharmacological and Toxicological Profiles
- Antimicrobial Activity: Phthalimide-containing quinolines () exhibit fungicidal activity, suggesting that the ethoxyphenoxybutoxy group in the target compound may similarly disrupt microbial membranes or enzymes.
- Anti-inflammatory Potential: Methoxy-substituted quinolines (e.g., 8-TQ in ) inhibit inflammatory signaling, implying that ethoxy-phenoxy groups could enhance this effect via improved lipophilicity.
- Toxicity Considerations: 8-Aminoquinolines () show enantiomer-dependent toxicity, emphasizing the need for stereochemical control in analogs with chiral centers.
Q & A
Q. What are the common synthetic routes for 8-[4-(4-ethoxyphenoxy)butoxy]quinoline, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions, including condensation of aniline derivatives with β-keto esters to form the quinoline core, followed by functionalization at the 8-position. Key steps include:
- Etherification : Introducing the 4-(4-ethoxyphenoxy)butoxy group via nucleophilic substitution under alkaline conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity . Optimization strategies:
- Temperature control : Maintain 60–80°C during etherification to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- NMR : H and C NMR identify substitution patterns (e.g., ethoxy group at δ ~1.3 ppm for CH and δ ~4.0 ppm for OCH). Aromatic protons in the quinoline core appear as multiplets between δ 7.5–8.5 ppm .
- X-ray crystallography : Resolves bond lengths (e.g., C-O bond in the ether linker: ~1.36 Å) and dihedral angles between quinoline and phenoxy moieties, critical for understanding steric effects .
Q. What purification techniques are effective for isolating this compound post-synthesis?
- Flash chromatography : Use silica gel with a hexane/ethyl acetate gradient (3:1 to 1:2) to separate unreacted precursors.
- Recrystallization : Ethanol/water (7:3) yields crystals with >95% purity. Monitor melting point (expected ~120–125°C) to confirm homogeneity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of quinoline derivatives like this compound?
- Comparative assays : Use standardized in vitro models (e.g., MIC assays for antimicrobial activity with S. aureus ATCC 25923) to minimize variability .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replace ethoxy with methoxy) to isolate bioactivity contributors. For example, bulkier substituents may reduce membrane permeability, explaining lower efficacy in some studies .
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., cytochrome P450). The ethoxyphenoxy group shows hydrophobic interactions with active-site residues (e.g., Phe-87 in CYP3A4) .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. What methodologies are used to analyze the compound’s pharmacokinetic properties in preclinical studies?
- HPLC-MS : Quantify plasma concentrations post-administration (LOQ: 0.1 ng/mL). Use C18 columns with acetonitrile/0.1% formic acid mobile phase .
- Metabolic stability assays : Incubate with liver microsomes (human or rat) to measure half-life (t). High t (>4 h) suggests suitability for oral delivery .
Q. How do structural modifications at specific positions alter the compound’s bioactivity?
- Position 8 : Substituting butoxy with shorter chains (e.g., propoxy) reduces logP, enhancing aqueous solubility but decreasing membrane affinity.
- Quinoline core : Fluorination at position 2 (e.g., 8-fluoro derivatives) increases electronegativity, improving interaction with DNA gyrase in antibacterial assays .
Data Contradiction Analysis
Q. How can discrepancies in reaction yields for the synthesis of this compound be addressed?
- Source of contradiction : Variability in anhydrous conditions during etherification.
- Resolution : Use molecular sieves (3 Å) to scavenge water, improving yield consistency from 60–70% to 85–90% .
Methodological Recommendations
- Experimental design : Include triplicate runs for biological assays and report mean ± SEM.
- Data validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
